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Compound of Interest

Compound Name: 2-Nitro-6-(trifluoromethyl)aniline

Cat. No.: B1589192

This guide serves as a comprehensive technical resource for researchers, scientists, and
professionals in drug development engaged with 2-Nitro-6-(trifluoromethyl)aniline. It
provides an in-depth analysis of its core properties, synthesis, applications, and safety
protocols, grounded in established scientific literature and field-proven insights.

Introduction: Strategic Importance in Chemical
Synthesis

2-Nitro-6-(trifluoromethyl)aniline is a key organic building block, distinguished by the unique
electronic and steric properties conferred by its ortho-substituted nitro and trifluoromethyl
groups. The electron-withdrawing nature of both substituents significantly influences the
reactivity of the aniline ring and the amino group, making it a valuable precursor in the
synthesis of complex heterocyclic compounds and pharmacologically active molecules.
Understanding its chemical behavior is paramount for its effective utilization in multi-step
synthetic campaigns. The trifluoromethyl group, in particular, is a cornerstone of modern
medicinal chemistry, often incorporated to enhance metabolic stability, lipophilicity, and binding
affinity of drug candidates.[1]

Chemical Identity and Core Properties

A precise understanding of the fundamental properties of a reagent is the foundation of its
successful application in research and development.
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Identification

The compound is unambiguously identified by the following descriptors:

Identifier Value Source

CAS Number 24821-17-8 [2][3]14]
2-nitro-6-

IUPAC Name ) N [5]
(trifluoromethyl)aniline
a,a,0-Trifluoro-6-nitro-ortho-

Synonyms toluidine, 2-Amino-3- [31[5]

nitrobenzotrifluoride

Molecular Formula C7HsF3N20:2 [3B1141[5]

Molecular Weight 206.12 g/mol [31[41[5]
MFLJFFUIURSSKM-

InChl Key [3]

UHFFFAOYSA-N

Canonical SMILES

Nclc(ccecclC(F)(F)F)--
INVALID-LINK--=0

[3]

Physicochemical Properties

The physical and chemical characteristics of 2-Nitro-6-(trifluoromethyl)aniline dictate its

handling, storage, and reaction conditions.

Property Value Source
Physical Form Solid [3]
Melting Point 48-52 °C [3]

_ > 110 °C (> 230.0 °F) - closed
Flash Point [3]

cup

Purity Typically 297% [315]
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The solid form at room temperature simplifies handling and weighing, while the relatively low
melting point allows for its use in molten state or in various organic solvents. The high flash
point indicates low flammability under standard laboratory conditions.

Synthesis and Characterization

While specific, detailed synthetic routes for 2-Nitro-6-(trifluoromethyl)aniline are not
extensively published in peer-reviewed journals, its structure suggests logical synthetic
pathways derived from commercially available precursors. A plausible approach involves the
nitration of 2-(trifluoromethyl)aniline.

Nitration

2-(Trifluoromethyl)aniline

Nitrating Agent
(e.g., HNO3/H2S04)

Click to download full resolution via product page

2-Nitro-6-(trifluoromethyl)aniline
(CAS: 24821-17-8)

Caption: Plausible synthetic route to 2-Nitro-6-(trifluoromethyl)aniline.

This reaction's causality is based on electrophilic aromatic substitution. The amino group is a
strong activating group and ortho-, para-director. However, under strong acidic conditions
(necessary for nitration), the amino group is protonated to form the anilinium ion (-NHs™*), which
IS a meta-directing and deactivating group. The trifluoromethyl group is also deactivating and
meta-directing. The resulting substitution pattern can be complex, and careful control of
reaction conditions is essential to achieve the desired 2,6-disubstituted product and minimize
the formation of other isomers. Purification would typically be achieved via column
chromatography or recrystallization.

Characterization of the final product would involve standard analytical techniques:

 NMR Spectroscopy: *H and 3C NMR to confirm the substitution pattern on the aromatic ring.
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e Mass Spectrometry: To verify the molecular weight of 206.12 g/mol .

o Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as N-H
stretches for the amine and N-O stretches for the nitro group.

Key Applications in Research and Development

2-Nitro-6-(trifluoromethyl)aniline is a valuable intermediate, primarily used in the synthesis of
heterocyclic systems. Its unique substitution pattern provides a scaffold for building complex
molecular architectures.

Synthesis of Benzimidazoles and Quinoxalines

A primary application is in the preparation of substituted benzimidazoles and quinoxalines.[2]
These heterocyclic motifs are prevalent in many pharmaceutical agents due to their ability to
mimic biological structures and interact with various enzymes and receptors.

The synthesis proceeds via a reductive cyclization mechanism. The nitro group is reduced in
situ to an amino group, which then undergoes condensation with a suitable carbonyl partner.

Reactants

Orthoester or
1,2-Diketone \

\

Products

[Z—Nitro—6—(trif|uoromethyl)aniline)

-
\ >\ Substituted Quinoxalinea
Process \\‘
Reducing Agent| | Reductive
(e.g., Indium) Heterocyclization

[Substituted Benzimidazole)
\_ J

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1589192?utm_src=pdf-body
https://www.bocsci.com/product/2-nitro-6-trifluoromethyl-aniline-cas-24821-17-8-15909.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page
Caption: Workflow for synthesis of heterocycles from 2-Nitro-6-(trifluoromethyl)aniline.

Causality: The use of a reducing agent like indium is critical. It selectively reduces the nitro
group in the presence of other functional groups, creating a diamine intermediate. This
intermediate is highly reactive and immediately undergoes intramolecular cyclization with the
co-reactant (e.g., an orthoester for benzimidazoles or a 1,2-diketone for quinoxalines) in a one-
pot reaction, which is an efficient and atom-economical approach.[2]

Building Block in Medicinal Chemistry

The trifluoromethylaniline scaffold is a privileged structure in drug design. The CFs group can
significantly improve a molecule's metabolic stability by blocking sites susceptible to oxidative
metabolism. It also increases lipophilicity, which can enhance membrane permeability and oral
bioavailability. The aniline nitrogen provides a convenient handle for further functionalization,
allowing for the construction of diverse compound libraries for screening.[1][6]

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with this compound. The
information presented here is a summary and should be supplemented with a thorough review
of the full Safety Data Sheet (SDS).

Hazard Classification

Hazard Statement Description Source
H302 Harmful if swallowed [5]
H315 Causes skin irritation [5]
H319 Causes serious eye irritation [5]
H335 May cause respiratory irritation  [5]

Recommended Handling Protocol (Self-Validating
System)
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e Engineering Controls: All manipulations should be performed within a certified chemical fume
hood to prevent inhalation of dust or vapors.[7] Ensure an eyewash station and safety
shower are readily accessible.

o Personal Protective Equipment (PPE):

[e]

Eye Protection: Wear chemical safety goggles or a face shield.[3]

o

Hand Protection: Use compatible chemical-resistant gloves (e.qg., nitrile).

[¢]

Respiratory Protection: For operations that may generate significant dust, a NIOSH-
approved N95 respirator is recommended.[3]

[¢]

Skin and Body Protection: Wear a lab coat and closed-toe shoes.

o Handling Practices: Avoid generating dust. Use spark-proof tools and avoid sources of
ignition.[7] Wash hands thoroughly after handling.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials such as strong oxidizing agents.[8]

This protocol constitutes a self-validating system; adherence to each step minimizes exposure
and mitigates the risks identified in the hazard classification.

Experimental Protocol: Synthesis of a Quinoxaline
Derivative

This protocol is a representative example of how 2-Nitro-6-(trifluoromethyl)aniline is used in
practice, based on its documented reactivity.[2]

Objective: To synthesize a quinoxaline derivative via reductive coupling of 2-Nitro-6-
(trifluoromethyl)aniline with benzil.

Materials:

e 2-Nitro-6-(trifluoromethyl)aniline (1.0 mmol, 206.1 mg)
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Benzil (1,2-diphenylethane-1,2-dione) (1.0 mmol, 210.2 mg)

Indium powder (2.0 mmol, 229.6 mq)

Anhydrous ethanol (10 mL)

Hydrochloric acid (aqueous, 1 M)

Procedure:

To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-
Nitro-6-(trifluoromethyl)aniline, benzil, and anhydrous ethanol.

Stir the mixture to achieve a suspension.

Add the indium powder to the flask, followed by 1 mL of 1 M HCI. The acid serves to activate
the indium.

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6
hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline
IS consumed.

Upon completion, cool the reaction mixture to room temperature.

Filter the mixture through a pad of celite to remove the remaining indium and its salts. Wash
the pad with a small amount of ethanol.

Combine the filtrate and washings and remove the solvent under reduced pressure using a
rotary evaporator.

The crude residue can be purified by column chromatography on silica gel using an
appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure
quinoxaline product.

Characterize the final product using NMR, MS, and IR spectroscopy to confirm its identity
and purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. jelsciences.com [jelsciences.com]

. bocsci.com [bocsci.com]

L 2-TE-6-=H P HFERR 97% | Sigma-Aldrich [sigmaaldrich.com]

. scht.com [scbt.com]

. 24821-17-8 | 2-Nitro-6-(trifluoromethyl)aniline - AiFChem [aifchem.com]
. nbinno.com [nbinno.com]

. fishersci.com [fishersci.com]

°
[e0) ~ » (&) EEN w N =

. fishersci.com [fishersci.com]

« To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Nitro-6-
(trifluoromethyl)aniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1589192#2-nitro-6-trifluoromethyl-aniline-cas-
number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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